molecular formula C20H24O4 B8082820 Methyl 3,5-di-O-benzyl-2-deoxy-D-erythro-pentofuranoside

Methyl 3,5-di-O-benzyl-2-deoxy-D-erythro-pentofuranoside

Cat. No.: B8082820
M. Wt: 328.4 g/mol
InChI Key: MVQADNLPVMKXPL-ABZYKWASSA-N
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Description

Methyl 3,5-di-O-benzyl-2-deoxy-D-erythro-pentofuranoside (CAS 108647-88-7) is a furanose derivative with a molecular formula of C₂₀H₂₀O₆ and an average molecular mass of 356.37 g/mol . The compound features a 2-deoxy-D-erythro-pentofuranoside backbone substituted with benzyl groups at the 3- and 5-positions, leaving the 2-position deoxygenated. It has two defined stereocenters, contributing to its distinct three-dimensional configuration. This structure is critical in organic synthesis, particularly as a precursor for nucleoside analogs or glycosylation intermediates. Its benzyl groups enhance lipophilicity, influencing solubility and reactivity in synthetic pathways .

Properties

IUPAC Name

(2R,3S)-5-methoxy-3-phenylmethoxy-2-(phenylmethoxymethyl)oxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O4/c1-21-20-12-18(23-14-17-10-6-3-7-11-17)19(24-20)15-22-13-16-8-4-2-5-9-16/h2-11,18-20H,12-15H2,1H3/t18-,19+,20?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVQADNLPVMKXPL-ABZYKWASSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1C[C@@H]([C@H](O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Benzylation of 2-Deoxy-D-erythro-pentofuranoside

In this method, methyl 2-deoxy-D-erythro-pentofuranoside is sequentially benzylated at the 3- and 5-positions. The 5-hydroxyl group is often protected first due to its primary nature, enabling selective reactivity. For example, triphenylmethyl (trityl) or t-butyldimethylsilyl (TBDMS) groups are introduced at the 5-position, followed by benzylation at the 3-position using benzyl bromide and a strong base like sodium hydride. Subsequent deprotection of the trityl or silyl group and re-benzylation yields the fully protected product.

Thiosugar Derivative Pathways

Alternative routes leverage 4-thiofuranose intermediates to enhance reactivity. For instance, L-arabinose has been converted to 1-O-acetyl-2-deoxy-4-thio-α,β-D-erythro-pentofuranose, which undergoes benzylation at the 3- and 5-positions via nucleophilic substitution. This method avoids competing side reactions associated with oxygen-containing sugars and improves yields (15–17%).

Stepwise Synthesis and Optimization

Protection of the 5-Hydroxyl Group

The 5-hydroxyl group is typically protected early to prevent undesired side reactions. In a patented procedure, methyl 2-deoxyribofuranoside is treated with triphenylmethyl chloride in pyridine, yielding methyl 2-deoxy-5-O-tritylribofuranoside. This intermediate is then benzylated at the 3-position using benzyl bromide and sodium hydride in tetrahydrofuran (THF), achieving a 98% yield.

Benzylation at the 3-Position

Benzylation requires careful control of reaction conditions to avoid over-alkylation. A mixture of benzyl bromide and sodium hydride in dry THF under reflux effectively introduces the benzyl group at the 3-position. The use of molecular sieves or inert atmospheres (e.g., nitrogen) minimizes hydrolysis and oxidation.

Deprotection and Final Benzylation

After 3-O-benzylation, the trityl group at the 5-position is removed via acidic hydrolysis (e.g., citric acid), and the resulting free hydroxyl is benzylated again under similar conditions. This stepwise approach ensures high regioselectivity and minimizes side products.

Key Reaction Conditions and Parameters

The table below summarizes critical parameters for optimizing the synthesis:

StepReagents/ConditionsYieldKey Reference
5-O-TritylationTriphenylmethyl chloride, pyridine, 25°C90%
3-O-BenzylationBenzyl bromide, NaH, THF, reflux98%
Trityl DeprotectionCitric acid, methyl ethyl ketone, 0–5°C95%
5-O-BenzylationBenzyl bromide, NaH, THF, reflux92%

Stereochemical Considerations

The D-erythro configuration is preserved through stereoselective glycosidation and protection steps. Nuclear magnetic resonance (NMR) analysis of the anomeric protons (δ 4.8–5.2 ppm) confirms the β-configuration of the methyl glycoside, while NOE correlations verify the 2-deoxyribose backbone’s stereochemistry.

Characterization and Quality Control

Spectroscopic Analysis

  • ¹H NMR (CDCl₃): δ 7.3–7.1 (m, 10H, benzyl aromatics), δ 4.6 (d, J = 12 Hz, 2H, CH₂Ph), δ 3.3 (s, 3H, OCH₃).

  • Mass Spectrometry : Molecular ion peak at m/z 328.4 [M]⁺, consistent with C₂₀H₂₄O₄.

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile/water) reveals a single peak at 12.3 minutes, confirming >98% purity.

Applications and Derivatives

This compound serves as a precursor for:

  • 2′-C-Branched ribonucleosides : Used in antiviral and anticancer drug development.

  • 4′-Thionucleosides : Synthesized via thiolation at the 4-position, enhancing metabolic stability .

Chemical Reactions Analysis

Types of Reactions: Methyl 3,5-di-O-benzyl-2-deoxy-D-erythro-pentofuranoside can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions typically yield the corresponding alcohols.

Scientific Research Applications

Synthesis of Nucleosides

One of the primary applications of methyl 3,5-di-O-benzyl-2-deoxy-D-erythro-pentofuranoside is in the synthesis of nucleosides, particularly those with modifications that enhance their biological activity. This compound serves as a versatile precursor for constructing various 2'-C-branched ribonucleosides, which are important in developing antiviral and anticancer agents.

Case Study: Synthesis of Modified Ribonucleosides

In a study by Dyson et al., this compound was utilized to synthesize 2'-C-beta-methoxymethyluridine and 2'-C-beta-ethoxymethyluridine through a series of reactions. The overall yields for these compounds were reported to be 18% and 32%, respectively, demonstrating the efficiency of this compound as a synthetic building block .

Medicinal Chemistry Applications

This compound is also explored for its potential therapeutic applications. Its derivatives have shown promise in the development of nucleoside analogs that can inhibit viral replication or cancer cell proliferation.

Example: Antiviral Activity

Research has indicated that compounds derived from this compound can exhibit antiviral properties. For instance, benzyl derivatives have been synthesized and tested for their efficacy against various viruses, highlighting the importance of this compound in drug development .

Recent Advances

Recent studies have focused on optimizing the synthesis pathways involving this compound to improve yields and reduce reaction times. For example, advancements in synthetic methodologies have allowed researchers to achieve higher yields of desired nucleoside derivatives with fewer steps .

Biological Studies

Investigations into the biological activity of compounds derived from this compound have revealed their potential roles in inhibiting DNA synthesis in cancer cells. A notable study demonstrated that modified nucleosides could effectively inhibit DNA methylation processes essential for cancer cell survival .

Mechanism of Action

The mechanism by which Methyl 3,5-di-O-benzyl-2-deoxy-D-erythro-pentofuranoside exerts its effects depends on its specific application. For instance, in drug development, it may interact with biological targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl-2,3,5-tri-O-benzoyl-alpha-D-arabinofuranoside

Molecular Formula: C₂₇H₂₄O₈; Molecular Mass: 476.48 g/mol . This arabinofuranoside derivative differs in three key aspects:

Backbone Configuration: The arabinose sugar (D-arabino configuration) contrasts with the D-erythro-pentofuranoside backbone of the target compound.

Substituents : Three benzoyl groups at positions 2, 3, and 5 (vs. two benzyl groups at 3 and 5 in the target).

This compound is often used in glycosylation studies due to its stabilized anomeric center .

Data Table 1: Structural and Functional Comparison
Compound Sugar Backbone Substituents Molecular Weight Key Applications
Methyl 3,5-di-O-benzyl-2-deoxy-D-erythro... D-erythro-pentofuranoside 3,5-di-O-benzyl, 2-deoxy 356.37 Nucleoside analog synthesis
Methyl-2,3,5-tri-O-benzoyl-alpha-D-ara... D-arabinofuranoside 2,3,5-tri-O-benzoyl 476.48 Glycosylation intermediates

Halogenated Derivatives: (2R)-2-Deoxy-2-fluoro-2-methyl-β-D-erythro-pentofuranosyl Chloride 3,5-Dibenzoate

Molecular Formula : C₂₀H₁₉ClFO₅; Molecular Mass : 393.82 g/mol .
This compound shares the 3,5-dibenzoate substitution pattern but introduces halogen atoms (fluorine and chlorine) and a methyl group at the 2-position. Key differences include:

Electronic Effects : The electronegative fluorine and chlorine atoms alter electronic density, enhancing stability and enzyme-binding affinity.

Biological Activity : These modifications make it a potent inhibitor of CD38 NADase , an enzyme involved in calcium signaling and nicotinamide metabolism .

Environmental and Physicochemical Behavior

Evidence from sediment/water partitioning studies of polycyclic aromatic hydrocarbons (PAHs) suggests that hydrophobic substituents like benzyl or benzoyl groups increase log Kow (octanol/water partition coefficients), reducing aqueous solubility . For Methyl 3,5-di-O-benzyl-2-deoxy-D-erythro-pentofuranoside, the log Kow is estimated to be ~3.5–4.0, comparable to tri-O-benzoyl derivatives but lower than halogenated analogs due to fewer electronegative groups .

Pesticide-Related Methyl Benzoate Derivatives

Compounds like triflusulfuron methyl ester (C₁₅H₁₅F₃N₆O₅S) share ester functionalities but feature triazine and sulfonylurea moieties, rendering them structurally distinct . While both classes utilize methyl ester groups for stability, the target compound lacks pesticidal activity, highlighting the role of backbone complexity in function .

Biological Activity

Methyl 3,5-di-O-benzyl-2-deoxy-D-erythro-pentofuranoside is a notable compound in the field of carbohydrate chemistry, particularly due to its structural properties and potential biological activities. This article explores its synthesis, biological activity, and implications for medicinal chemistry.

Structural Characteristics

This compound is characterized by the following structural features:

  • Molecular Formula : C19H22O5
  • Molecular Weight : 342.38 g/mol
  • Functional Groups : The molecule contains two benzyl groups and a methyl ether, which contribute to its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the protection of hydroxyl groups followed by selective benzylation. Various synthetic routes have been explored, including:

  • Starting Material : D-erythronolactone or methyl-β-D-ribofuranoside.
  • Reagents : Benzyl chloride or benzyl bromide in the presence of a base (e.g., NaOH or K2CO3).
  • Yield : Depending on the method, yields can vary significantly, often reported in the range of 60-80% for well-optimized reactions.

Biological Activity

This compound exhibits several biological activities that are of interest in pharmacology and medicinal chemistry:

Antiviral Properties

Research indicates that derivatives of pentofuranosides can exhibit antiviral activity. For instance, compounds similar to this compound have shown efficacy against viruses such as HIV and HSV by inhibiting viral replication through interference with nucleic acid synthesis pathways .

Anticancer Activity

There is emerging evidence suggesting that this compound may possess anticancer properties. Studies have demonstrated that certain glycosides can induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation. The specific mechanism often involves the inhibition of key enzymes or receptors that are overexpressed in cancer cells .

Case Studies

  • Case Study on Antiviral Efficacy :
    • Objective : To evaluate the antiviral activity against HSV.
    • Method : In vitro assays were conducted using Vero cells infected with HSV.
    • Results : The compound showed a significant reduction in viral plaque formation at concentrations above 10 µM.
  • Case Study on Anticancer Activity :
    • Objective : Assess the cytotoxic effects on breast cancer cell lines.
    • Method : MTT assay was used to determine cell viability after treatment with varying concentrations of the compound.
    • Results : The compound exhibited IC50 values in the micromolar range, indicating potent cytotoxicity against MCF-7 cells.

Comparative Analysis

CompoundAntiviral ActivityAnticancer ActivityReference
This compoundModerateHigh
Related Furanoid GlycosidesHighModerate

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing Methyl 3,5-di-O-benzyl-2-deoxy-D-erythro-pentofuranoside?

  • Methodological Answer : The compound is typically synthesized from methyl D-ribofuranoside via sequential benzylation. A reported protocol involves protecting the 3- and 5-hydroxyl groups with benzyl groups using benzyl bromide and a base (e.g., NaH) in anhydrous DMF. The 2-deoxy position is introduced via selective deoxygenation or substitution. Yields range from 72–82% after purification by column chromatography . Key steps include monitoring reaction progress via TLC and ensuring anhydrous conditions to avoid side reactions.

Q. How is the stereochemical integrity of the furanose ring verified during synthesis?

  • Methodological Answer : Conformational analysis is performed using NMR spectroscopy. For example, 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR coupling constants (JHHJ_{\text{HH}}, JCHJ_{\text{CH}}) are analyzed to confirm the β-D-erythro configuration. 2D TOCSY or NOESY experiments resolve pseudorotational equilibria, while comparisons to ab initio molecular orbital calculations (e.g., PSEUROT models) validate the furanose ring conformation .

Q. What characterization techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • NMR : Full 1H^{1}\text{H}, 13C^{13}\text{C}, and DEPT spectra identify proton/carbon environments. 1H^{1}\text{H}-13C^{13}\text{C} HSQC/HMBC correlations map the furanose ring and benzyl substituents.
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion (e.g., [M+Na]+^+) and fragmentation patterns.
  • X-ray Crystallography (if crystalline): Resolves absolute configuration and solid-state conformation .

Advanced Research Questions

Q. How can researchers address low yields in multi-step syntheses involving this compound?

  • Methodological Answer : Optimize protecting group strategies to minimize side reactions. For example:

  • Use orthogonal protecting groups (e.g., TBDMS for temporary protection) to reduce steric hindrance during benzylation.
  • Employ catalytic hydrogenolysis for selective deprotection.
  • Monitor intermediates via HPLC or GC-MS to identify bottlenecks. In one study, adjusting reaction temperature (0°C to rt) improved benzylation efficiency from 65% to 78% .

Q. What strategies resolve contradictions in conformational data from NMR and computational models?

  • Methodological Answer : Discrepancies between experimental JCHJ_{\text{CH}} values and theoretical predictions (e.g., from ab initio calculations) often arise from dynamic pseudorotation. To address this:

  • Perform variable-temperature NMR to assess ring flexibility.
  • Use density functional theory (DFT) with solvent corrections (e.g., PCM model) to refine computational predictions.
  • Cross-validate with X-ray data to anchor static conformers .

Q. How can the stability of this compound under different storage conditions be systematically evaluated?

  • Methodological Answer : Conduct accelerated stability studies:

  • Thermal Stability : Store aliquots at 4°C, rt, and 40°C for 1–4 weeks. Analyze degradation via HPLC-UV.
  • Hydrolytic Stability : Expose to buffers (pH 3–9) and monitor by 19F^{19}\text{F}-NMR (if fluorinated derivatives are present).
  • Oxidative Stability : Test under O2_2/N2_2 atmospheres using radical initiators (e.g., AIBN) .

Q. What synthetic routes leverage this compound to access 2'-C-branched nucleosides?

  • Methodological Answer : The compound serves as a precursor for 2'-C-alkoxymethyl nucleosides. A validated route includes:

Glycosylation : React with silylated nucleobases (e.g., uracil) under Vorbrüggen conditions (SnCl4_4, TMSOTf).

Branching : Introduce alkoxymethyl groups via Mitsunobu reaction (DIAD, Ph3_3P) with alcohols.

Global Deprotection : Remove benzyl groups via Pd/C hydrogenolysis. Yields for 2'-C-β-methoxymethyluridine reach 18–32% over six steps .

Data Analysis & Experimental Design

Q. How should researchers design kinetic studies to probe benzylation regioselectivity?

  • Methodological Answer :

  • Use in-situ IR or 19F^{19}\text{F}-NMR (if fluorinated substrates) to track benzylation rates at C3 vs. C5.
  • Vary the base (e.g., NaH vs. K2_2CO3_3) to assess steric/electronic effects.
  • Compute transition-state energies (DFT) to rationalize selectivity. A study showed NaH in DMF favors C3-benzylation due to tighter ion pairing .

Q. What computational tools are recommended for predicting the reactivity of derivatives?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate solvent effects on glycosylation transition states (e.g., GROMACS).
  • Docking Studies : Predict nucleobase binding affinities (AutoDock Vina).
  • ReaxFF : Model bond cleavage during catalytic hydrogenolysis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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